UR-144 降解物 N-戊酸代谢物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

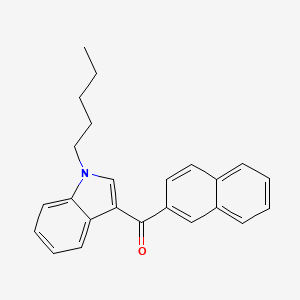

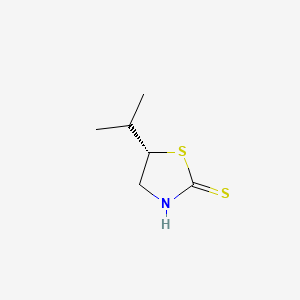

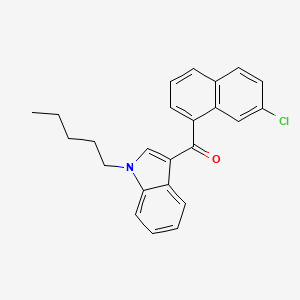

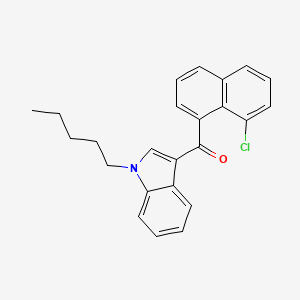

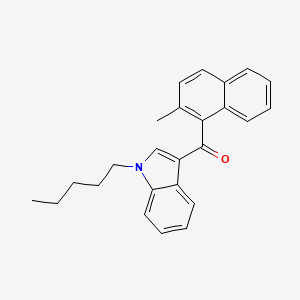

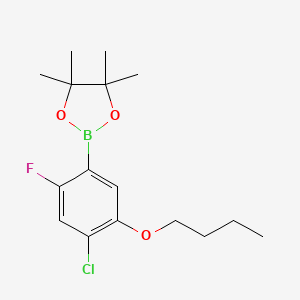

UR-144 Degradant N-pentanoic acid metabolite is a potential phase I metabolite of a degradation product observed during GC-MS analysis of samples containing UR-144 . It is a potent synthetic cannabinoid (CB) that preferentially binds the peripheral CB2 receptor over the central CB1 receptor .

Synthesis Analysis

The synthetic cannabinoid UR-144 was incubated with the fungus Cunninghamella elegans for 72 hours, and the resulting metabolites were chromatographically separated . Six fractions were collected and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy . UR-144 was also incubated with human liver microsomes (HLM), and the liquid chromatography-high resolution mass spectrometry analysis was performed on the HLM metabolites with the characterized fungal metabolites as reference standards .Chemical Reactions Analysis

The results indicate that the fungus is capable of producing human-relevant metabolites including the exact isomers . Of these metabolites, dihydroxy metabolite, carboxy and hydroxy metabolites, and a hydroxy and ketone metabolite were identified in HLM incubation .科学研究应用

尿液检测分析技术:Berg 等人(2016 年)的一项研究展示了超高效能超临界流体色谱-串联质谱法(UHPSFC-MS/MS)和反相超高效能液相色谱-串联质谱法(UHPLC-MS/MS)在尿液中测定合成大麻素及其代谢物(包括 UR-144 降解物 N-戊酸)中的应用。此研究突出了这些方法在法医案件中的有效性,尤其是用于在阳性免疫测定筛查结果后确认合成大麻素使用 (Berg 等人,2016 年)。

酶联免疫吸附测定(ELISA):Mohr 等人(2014 年)描述了一种 ELISA,旨在通过靶向人尿液中的戊酸代谢物来检测 UR-144。此方法针对液相色谱-串联质谱法进行了验证,在检测的临界值处显示出 100% 的准确性、灵敏性和特异性 (Mohr 等人,2014 年)。

毛发样本检测:Park 等人(2014 年)开发了一种定量方法来测定毛发中的 UR-144 及其代谢物。该研究强调了识别毛发中代谢物作为合成大麻素使用证据的重要性,这可以区分主动使用和被动暴露 (Park 等人,2014 年)。

代谢谱研究:Wohlfarth 等人(2013 年)研究了 XLR-11 代谢,以识别法医和临床调查的主要尿液目标。他们发现 UR-144 戊酸是主要代谢物之一,突出了其在记录 XLR-11 摄入量中的相关性 (Wohlfarth 等人,2013 年)。

未来方向

The future directions of research on UR-144 Degradant N-pentanoic acid metabolite could include further characterization of its physical and chemical properties, mechanism of action, and safety profile. Additionally, more research could be done to understand its metabolism and the exact structures of its metabolites .

属性

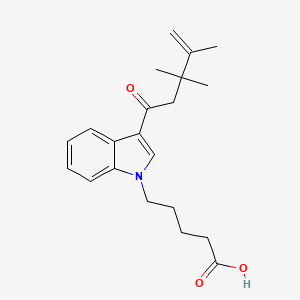

IUPAC Name |

5-[3-(3,3,4-trimethylpent-4-enoyl)indol-1-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-15(2)21(3,4)13-19(23)17-14-22(12-8-7-11-20(24)25)18-10-6-5-9-16(17)18/h5-6,9-10,14H,1,7-8,11-13H2,2-4H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKJJMLBDDTMFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043152 |

Source

|

| Record name | 5-[3-(3,3,4-Trimethylpent-4-enoyl)indol-1-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

UR-144 Degradant N-pentanoic acid metabolite | |

CAS RN |

1630022-97-7 |

Source

|

| Record name | 5-[3-(3,3,4-Trimethylpent-4-enoyl)indol-1-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。